1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Description
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-chloro-2-fluorophenyl isocyanate, are often used as building blocks in the synthesis of more complex molecules . These molecules can interact with various biological targets depending on their final structure.
Mode of Action
This allows the compound to form strong and specific interactions with its target .
Biochemical Pathways
Compounds with similar structures are often involved in a variety of biochemical pathways, depending on their final structure and the specific targets they interact with .
Pharmacokinetics
Fluorine atoms are often used to increase the metabolic stability and improve the bioavailability of pharmaceutical compounds .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of the aldehyde group can be influenced by the pH of the environment .
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-1-2-10(9(12)3-8)14-5-7(6-15)4-13-14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJMJDRZTZXNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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